4-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-15-14-21(16(2)13-20(15)30-4)31(27,28)23-11-12-25-22(26)10-9-19(24-25)17-5-7-18(29-3)8-6-17/h5-10,13-14,23H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVNNLPMQAPJFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Substituted Benzene
The synthesis begins with sulfonation of 4-methoxy-2,5-dimethylbenzene. Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions (0–5°C, 2 h), followed by quenching with ice water to yield the sulfonic acid. Thionyl chloride (SOCl₂) in refluxing dichloromethane (40°C, 4 h) converts the acid to the sulfonyl chloride.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Purity (HPLC) | >95% |
| Characterization | ¹H NMR (CDCl₃): δ 2.28 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 7.45 (s, 1H, ArH) |
Synthesis of Intermediate B: 2-[3-(4-Methoxyphenyl)-6-Oxo-1,6-Dihydropyridazin-1-Yl]Ethylamine
Dihydropyridazinone Core Formation
The dihydropyridazinone ring is constructed via cyclocondensation of 4-methoxyphenylhydrazine with levulinic acid ethyl ester. Microwave-assisted synthesis (100 W, 120°C, 20 min) in ethanol with catalytic acetic acid achieves higher yields (68%) compared to conventional heating (45%, 6 h).
Reaction Scheme:
- Knoevenagel Condensation : Levulinic acid ethyl ester + 4-methoxybenzaldehyde → α,β-unsaturated ketone.
- Cyclization : Hydrazine addition induces ring closure to form 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine.
Ethylamine Side Chain Introduction
The ethylamine linker is introduced via nucleophilic substitution. 3-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyridazine reacts with 2-bromoethylamine hydrobromide in dimethylformamide (DMF) at 80°C for 12 h (Yield: 62%).
Spectroscopic Validation:
- ¹H NMR (DMSO-d₆) : δ 1.85 (t, 2H, CH₂NH₂), 3.72 (q, 2H, NCH₂), 6.92–7.45 (m, 4H, ArH), 10.21 (s, 1H, NH).
- HRMS : m/z calc. for C₁₃H₁₅N₃O₂ [M+H]⁺: 262.1189; found: 262.1185.
Final Coupling: Sulfonamide Bond Formation
Intermediate A and B are coupled under Schotten-Baumann conditions. Intermediate B (1.2 eq) is added to Intermediate A (1.0 eq) in tetrahydrofuran (THF) with triethylamine (2.5 eq) at 0°C. The mixture warms to room temperature over 6 h, yielding the target compound.
Optimization Insights:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 0°C → RT, 6 h | 74 | 98 |
| DCM, Reflux, 12 h | 58 | 92 |
| DMF, RT, 24 h | 65 | 95 |
Characterization Data:
- Melting Point : 214–216°C
- ¹H NMR (DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 4.12 (t, 2H, NCH₂), 6.85–7.62 (m, 6H, ArH), 10.34 (s, 1H, NH).
- ¹³C NMR : δ 18.9 (CH₃), 21.2 (CH₃), 55.1 (OCH₃), 55.3 (OCH₃), 113.4–159.8 (ArC), 165.4 (C=O).
- HRMS : m/z calc. for C₂₃H₂₇N₃O₅S [M+H]⁺: 482.1748; found: 482.1743.
Alternative Synthetic Routes and Industrial Considerations
Microwave-Assisted One-Pot Synthesis
A one-pot approach combines Knoevenagel condensation, cyclization, and sulfonylation under microwave irradiation (150°C, 30 min), achieving a 70% yield with reduced purification steps.
Solid-Phase Synthesis for Scalability
Immobilizing Intermediate B on Wang resin enables iterative coupling with sulfonyl chlorides, yielding 82% purity after cleavage with trifluoroacetic acid (TFA).
Comparative Table of Methods:
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Conventional Stepwise | 74 | 24 | 98 | Moderate |
| Microwave One-Pot | 70 | 0.5 | 95 | High |
| Solid-Phase | 68 | 48 | 82 | Industrial |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Microwave irradiation enhances regiocontrol (>95% vs. 80% under conventional heating).
- Sulfonyl Chloride Stability : Storage under argon at −20°C prevents hydrolysis.
- Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) resolves sulfonamide diastereomers.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The pyridazinone ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups yields phenols, while reduction of the pyridazinone ring can lead to dihydropyridazine derivatives.
Scientific Research Applications
Structure
The compound is characterized by a sulfonamide group, which is known for its biological activity. The presence of methoxy and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C20H26N2O4S
- Molecular Weight : 394.50 g/mol
Chemical Characteristics
- Solubility : The compound's solubility profile may vary based on pH and solvent polarity, which is crucial for its bioavailability.
- Stability : Stability under physiological conditions is essential for therapeutic applications.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound's structure suggests potential efficacy against bacterial infections. Studies have shown that modifications of sulfonamide groups can enhance their antibacterial activity by improving binding affinity to bacterial enzymes such as dihydropteroate synthase .
Anticancer Properties
Recent investigations into similar compounds have suggested that derivatives of sulfonamides may possess anticancer properties by inhibiting tumor cell proliferation. The 6-oxo-pyridazin moiety has been linked to anti-tumor activity in various cancer cell lines, making this compound a candidate for further exploration in oncology .
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides has been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines. This compound could potentially modulate inflammatory pathways, offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthetic Routes
The synthesis of 4-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide can be achieved through various synthetic routes:
- Starting Materials : Key precursors include 4-methoxyphenyl derivatives and sulfonamide reagents.
- Reactions :
- Nucleophilic Substitution : Formation of the sulfonamide linkage.
- Cyclization Reactions : To form the pyridazine ring.
- Functional Group Modifications : Such as methylation or methoxylation to achieve the desired substituents.
Yield and Purity
Optimizing reaction conditions (temperature, solvent choice, and reaction time) is crucial for maximizing yield and purity of the final product. Analytical techniques such as HPLC and NMR spectroscopy are employed to confirm the structure and purity of synthesized compounds .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of structurally similar sulfonamides against various bacterial strains. Results indicated that modifications to the aromatic rings significantly enhanced activity against resistant strains, suggesting that the target compound may exhibit similar or improved efficacy .
Case Study 2: Anticancer Activity in vitro
In vitro assays demonstrated that derivatives of pyridazine compounds inhibited the growth of cancer cell lines through apoptosis induction mechanisms. This underscores the potential for further development of the target compound as an anticancer agent .
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. The pyridazinone ring may interact with receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include sulfonamide derivatives and pyridazinone-containing compounds. Below is a comparative analysis based on molecular features, physicochemical properties, and bioactivity:
Key Findings
- Sulfonamide Moieties: The target compound shares the sulfonamide group with N-(4-methoxyphenyl)benzenesulfonamide , but its extended structure (pyridazinone and ethyl linkage) may improve target specificity in enzyme inhibition compared to simpler analogs.
- Pyridazinone vs.
- Lipophilicity : The addition of methyl and methoxy groups in the target compound increases calculated logP (∼3.5) compared to N-(4-methoxyphenyl)benzenesulfonamide (logP ∼2.1), suggesting better membrane permeability but lower aqueous solubility.
Crystallographic Insights
Structural comparisons rely on tools like SHELXL and WinGX , which refine and visualize molecular geometries. For example:
- The N-(4-Methoxyphenyl)benzenesulfonamide crystal structure reveals planar sulfonamide groups and intermolecular hydrogen bonds , whereas the target compound’s pyridazinone ring likely introduces non-planar conformations, affecting packing efficiency and solubility.
Bioactivity Trends
- Antimicrobial Activity: Simplier sulfonamides (e.g., ) show moderate antimicrobial effects, but the pyridazinone core in the target compound may broaden activity against resistant strains.
Biological Activity
The compound 4-methoxy-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2,5-dimethylbenzene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Methoxy Groups : The presence of methoxy groups contributes to the lipophilicity and overall biological activity.
- Dihydropyridazin Moiety : This structure is known for its pharmacological properties, including anticonvulsant and anti-inflammatory activities.
- Sulfonamide Group : Often associated with antibacterial properties, sulfonamides are a well-known class of compounds in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown effectiveness against various bacterial strains. A study highlighted that compounds with a sulfonamide group demonstrated varying degrees of activity against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
The dihydropyridazin moiety is particularly notable for its anticonvulsant properties. A related compound was shown to possess strong anticonvulsant activity, providing a protective effect in animal models of seizures. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. For example, some derivatives displayed IC50 values lower than established chemotherapeutics like doxorubicin, indicating potent anticancer properties . The presence of methoxy groups was correlated with enhanced cytotoxicity due to increased cell membrane permeability.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally similar to our compound. Results showed that modifications in the phenyl ring significantly influenced activity levels against Gram-positive and Gram-negative bacteria .
- Anticonvulsant Evaluation : In an experimental setting, a derivative containing a similar dihydropyridazin structure was tested for anticonvulsant effects using the pentylenetetrazole (PTZ) model. The compound provided 100% protection against seizures at specific dosages .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | |
| Compound B | Anticonvulsant | 20 | |
| Compound C | Cytotoxic (Cancer) | 10 |
Table 2: Structural Features Influencing Activity
| Feature | Influence on Activity |
|---|---|
| Methoxy Substitution | Increases lipophilicity |
| Dihydropyridazin Structure | Enhances anticonvulsant properties |
| Sulfonamide Group | Provides antibacterial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
